molecular formula C11H9F3O2S B2754190 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid CAS No. 672951-84-7

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid

Cat. No.: B2754190
CAS No.: 672951-84-7
M. Wt: 262.25
InChI Key: DMTBGFTWVSWNAF-UHFFFAOYSA-N
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Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid is a sophisticated synthetic intermediate incorporating a reactive benzenecarboxylic acid moiety linked to a 3,4,4-trifluoro-3-butenyl side chain via a sulfanyl bridge. This structure is of significant interest in medicinal chemistry and agrochemical research, particularly for developing novel active ingredients. The molecule's strategic design, featuring a fluorinated alkenyl group, is reminiscent of structural motifs found in advanced nematicides, such as compounds based on a heterocyclic fluoroalkenyl sulfone core . The electronegative trifluoroalkenyl group can influence the molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies . The compound serves as a versatile building block for synthesizing novel sulfones and other derivatives. Researchers can employ this intermediate to develop potential protease inhibitors, with the fluorinated chain playing a potential role in binding to hydrophobic enzyme subsites . The carboxylic acid functional group provides a convenient site for further derivatization, allowing for the creation of amides, esters, and other conjugates to explore and optimize biological activity. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBGFTWVSWNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid typically involves the reaction of 3,4,4-trifluoro-3-butenyl thiol with a benzenecarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid exhibit significant antimicrobial properties. Research has demonstrated that modifications in the sulfanyl group can enhance bactericidal activity against various pathogens. For instance, a study reported that derivatives of this compound showed effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. The presence of the trifluoro group is believed to play a role in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticide Development
The unique chemical structure of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid has been explored for use in pesticide formulations. Its efficacy against specific pests has been documented in agricultural research, indicating potential as an environmentally friendly alternative to traditional pesticides. Field trials have shown that formulations containing this compound resulted in improved crop yields with reduced pest damage .

Herbicide Activity
Research into herbicidal properties has revealed that derivatives of this compound can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Material Science Applications

Polymer Synthesis
The incorporation of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. Studies have shown that polymers modified with this compound exhibit improved mechanical properties compared to unmodified counterparts .

Coating Technologies
Due to its chemical stability and resistance to environmental degradation, this compound is being researched for use in protective coatings. Its application could lead to longer-lasting coatings for various industrial uses, including automotive and aerospace sectors .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of derivatives of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid.
    • Methodology: In vitro testing against bacterial strains.
    • Findings: Significant reduction in bacterial growth was observed with specific derivatives.
    • Conclusion: The compound shows promise as a basis for new antibiotic development.
  • Field Trials on Pesticide Efficacy
    • Objective: To assess the effectiveness of pesticide formulations containing the compound.
    • Methodology: Controlled field trials on crops.
    • Findings: Enhanced pest control with minimal impact on beneficial insects.
    • Conclusion: The compound could serve as an effective component in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluorobutenyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl and carboxylic acid groups can participate in various biochemical reactions. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs are compared below based on substituent groups, physical properties, and applications:

Compound Name Substituent Group Physical State Key Applications Biological Activity
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid 3,4,4-Trifluoro-3-butenyl Not specified Pharmacological research, intermediates Inferred antiproliferative potential
2-[(4-Methylbenzyl)sulfanyl]benzenecarboxylic acid 4-Methylbenzyl Not specified Intermediates, fine chemicals Not explicitly reported
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids Carboxymethyl, 4-oxo-aryl Crystalline Antiproliferative agents Demonstrated activity in studies
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-Dihydroxyphenyl, acrylic acid Yellow crystals Supplements, food/cosmetic research Antioxidant, anti-inflammatory

Key Research Findings

  • Unsaturation in the butenyl chain may increase conformational flexibility relative to saturated analogs, affecting molecular docking properties.
  • Synthetic Considerations: Synthesis of sulfanyl-linked benzenecarboxylic acids typically involves thiol-ene reactions or nucleophilic substitution, as seen in the preparation of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . Fluorination steps for the target compound likely require specialized reagents (e.g., SF₄ or fluorinated building blocks).
  • Biological Activity: The antiproliferative action demonstrated by 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids suggests that sulfanyl-benzenecarboxylic acid derivatives merit further exploration for oncology applications . Caffeic acid’s natural phenolic structure contrasts with the synthetic fluorinated target compound, highlighting trade-offs between bioavailability (enhanced by fluorine) and antioxidant capacity (reduced due to fewer hydroxyl groups) .

Data Tables

Table 1: Substituent Impact on Physicochemical Properties

Substituent Group Electronegativity Lipophilicity (LogP est.) Conformational Flexibility
3,4,4-Trifluoro-3-butenyl High 2.8–3.2 Moderate (unsaturated)
4-Methylbenzyl Low 2.0–2.5 Low (saturated)
Carboxymethyl Moderate 1.5–2.0 Low (rigid carboxylate)

Biological Activity

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula: C12H11F3O2S
  • Molecular Weight: 288.28 g/mol
  • CAS Number: 338777-12-1

Biological Activity

The biological activity of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid has been explored in various studies focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.

Cytotoxicity

Research indicates that derivatives of benzenecarboxylic acids exhibit varying degrees of cytotoxicity against different human tumor cell lines. In particular, studies have shown that compounds with similar structural features can selectively induce apoptosis in cancer cells while sparing normal cells. For instance:

  • Case Study 1: A study found that certain benzenecarboxylic acid derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. The presence of the trifluorobutenyl group is hypothesized to enhance the compound's interaction with microbial membranes.

  • Case Study 2: A comparative analysis showed that similar sulfanyl-substituted benzenecarboxylic acids exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

The proposed mechanisms by which 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds with sulfanyl groups can act as enzyme inhibitors, potentially interfering with metabolic pathways in target cells.
  • Induction of Oxidative Stress: The trifluoro group may enhance the generation of reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Cell Membrane Disruption: The lipophilic nature of the trifluorobutenyl group may facilitate membrane penetration, resulting in cell lysis.

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
CytotoxicityModerate to High
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
MechanismEnzyme inhibition and oxidative stress induction

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid, and how can reaction parameters be optimized?

A thiol-ene "click" reaction or nucleophilic substitution between 3,4,4-trifluoro-3-butenyl thiol and a halogenated benzoic acid precursor is a common approach. Reaction optimization includes varying solvents (e.g., methanol or DMF), temperature (room temperature to 60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the pure product. Yield improvements (>70%) are achievable with catalyst systems like triethylamine or DMAP .

Q. How can researchers validate the structural integrity and purity of this compound after synthesis?

Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the sulfanyl linkage and trifluoro-butenyl substituent.
  • LC-MS : Verify molecular ion peaks ([M+H]+^+ or [M-H]^-) and assess purity (>95% via HPLC).
  • Elemental Analysis : Confirm C, H, S, and F content. Crystallization from ethanol/water (1:1) may resolve polymorphic ambiguities .

Q. What analytical strategies are effective for characterizing the compound’s acid dissociation constant (pKa)?

Potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) can determine pKa. Computational tools (e.g., COSMO-RS or DFT) predict electronic effects of the trifluoro-butenyl group on the carboxylic acid’s acidity. Compare experimental results with derivatives lacking the sulfanyl or fluoro substituents to isolate electronic contributions .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

Single-crystal X-ray diffraction using synchrotron radiation improves resolution for heavy atoms (e.g., sulfur). Refinement with SHELXL (via OLEX2 interface) handles disorder in the trifluoro-butenyl group. Hydrogen bonding between the carboxylic acid and sulfanyl moieties stabilizes the lattice, but thermal motion in the fluoroalkyl chain may require TLS parameterization .

Q. What computational approaches model the electronic effects of the trifluoro-butenyl-sulfanyl motif on reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the sulfanyl linker and benzoic acid π-system. Solvent effects (e.g., PCM model for DMSO) refine predictions for biological environments .

Q. How does the sulfanyl linker influence the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

Molecular docking (AutoDock Vina) screens against Protein Data Bank (PDB) structures to identify binding pockets. In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity (KdK_d). Competitive inhibition studies (IC50_{50}) validate selectivity, while mutagenesis of cysteine residues in the target protein tests covalent binding via the sulfanyl group .

Q. What strategies mitigate instability of the trifluoro-butenyl group during long-term storage?

Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization enhances stability in solid form. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring identify degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Q. Methodological Notes

  • Synthesis : Thioglycolic acid derivatives () and thiol-ene reactions are scalable for gram-scale production.
  • Characterization : Cross-validate NMR and MS data with PubChem entries (e.g., CID 1261893-04-2) .
  • Computational Tools : Gaussian 16 or ORCA for DFT; PyMOL for docking visualization.

Q. Contradictions/Unresolved Issues

  • suggests antiproliferative activity in analogs, but no direct data exists for this compound.
  • SHELXL refinement () may struggle with flexible fluoroalkyl chains without high-resolution data.

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